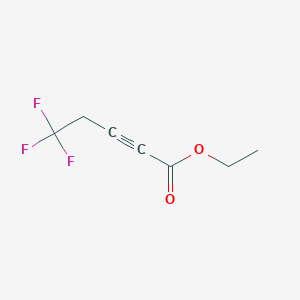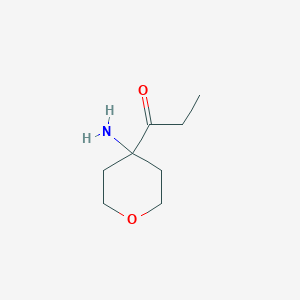
2-(3-Aminocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminocyclobutyl)acetamide is a chemical compound with the molecular formula C6H12N2O. It is a white solid widely used in pharmaceutical research due to its unique structure and properties . This compound plays a crucial role in the development of novel drugs and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 2-(3-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical research and development.
Analyse Des Réactions Chimiques
2-(3-Aminocyclobutyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
2-(3-Aminocyclobutyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals . In biology, this compound is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects and as a building block for drug development . Additionally, it has applications in the industry, particularly in the synthesis of novel materials and chemical intermediates .
Mécanisme D'action
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of protein synthesis or alteration of metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
2-(3-Aminocyclobutyl)acetamide can be compared with other similar compounds, such as 2-(3-Aminocyclobutyl)pyrimidin-2-amines and other cyanoacetamide derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications.
Conclusion
This compound is a versatile compound with significant importance in pharmaceutical research and various scientific applications Its unique structure and properties make it a valuable building block for the synthesis of novel compounds and the development of new drugs
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(3-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
Clé InChI |
KZJOQVUSLOZUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)
![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)







![3-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13165226.png)
![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)
![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)
